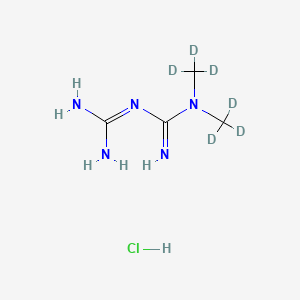

Metformin-d6, Hydrochloride

Vue d'ensemble

Description

Metformin-d6, Hydrochloride is a deuterium labeled Metformin hydrochloride . Metformin hydrochloride inhibits the mitochondrial respiratory chain in the liver, leading to activation of AMPK, enhancing insulin sensitivity for type 2 diabetes research . Metformin hydrochloride triggers autophagy .

Synthesis Analysis

Metformin was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . It is usually prepared from the reaction between dimethylamine hydrochloride and dicyano diamide at 120-140 oC in 4 hrs time with 69% yield .

Molecular Structure Analysis

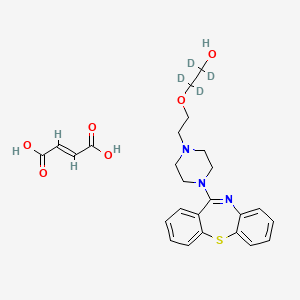

The molecular formula of Metformin-d6, Hydrochloride is C4H12ClN5 .

Chemical Reactions Analysis

The center of metformin’s mechanism of action is the alteration of the energy metabolism of the cell . The dimethylamine nitrogen has a free lone pair available for nucleophilic attack at the electrophilic nitrile carbon. A proton transfer gives the final metformin HCl salt .

Physical And Chemical Properties Analysis

Metformin hydrochloride is a peroral hypoglycemic agent of the biguanide class that is used to treat type 2 diabetes mellitus (insulin independent). Its mechanism of action is associated with the ability to suppress gluconeogenesis, to form free fatty acids, and to oxidize fats .

Applications De Recherche Scientifique

-

Diabetes Mellitus Treatment

- Field : Pharmaceutical Chemistry

- Application : Metformin hydrochloride is widely used to treat diabetes mellitus . It suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats. Metformin increases the sensitivity of peripheral receptors to insulin and the utilization of glucose by cells .

- Methods : Metformin is administered orally and is available in 500-, 850-, and 1000-mg tablets .

- Results : A loss of body mass was observed in some patients on a metformin regime .

-

Polycystic Ovary Syndrome (PCOS) Treatment

-

Bioanalytical Studies

- Field : Bioanalytics

- Application : Metformin-d6, Hydrochloride is commonly employed in bioanalytical studies as an internal standard for the quantification of metformin using mass spectrometry techniques .

- Methods : This deuterated compound is particularly valuable in kinetic studies to understand how metformin is absorbed and distributed in biological systems .

- Results : The results would depend on the specific study .

-

Anti-cancer Research

-

Anti-aging Research

-

Brain Repair Research

-

Gestational Diabetes Mellitus Treatment

-

Cognitive Disorders Treatment

-

Immunological Diseases Treatment

-

Cardiovascular Protection

-

Gastrointestinal Regulation

-

Hair Growth and Inhibition of Thyroid Nodules

-

Physicochemical Analysis

- Field : Pharmaceutical Chemistry

- Application : Metformin-d6, Hydrochloride is used in physicochemical studies to understand its physical and chemical properties . It is also used in methods of analysis that allow a quality assessment of metformin hydrochloride both as an individual drug and in combination with other antidiabetic medicines .

- Methods : The most widely used method is HPLC combined with spectrophotometry and other methods of analysis .

- Results : The results would depend on the specific study .

-

Pulmonary Inflammation Inhibition

-

Anxiety Relief

-

Anti-inflammatory

-

Adjustment of Intestinal Flora

-

Prevention of Stroke

Safety And Hazards

Metformin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETHQSJEHLVLGH-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662072 | |

| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metformin-d6, Hydrochloride | |

CAS RN |

1185166-01-1 | |

| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

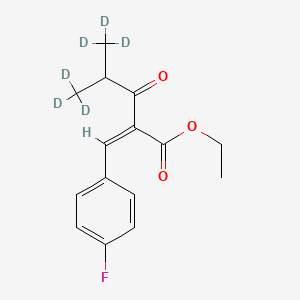

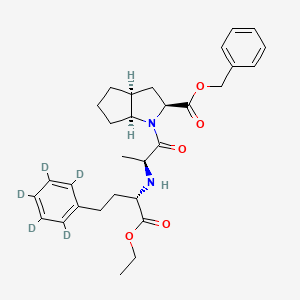

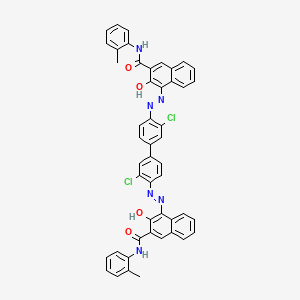

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)